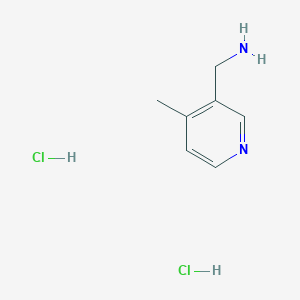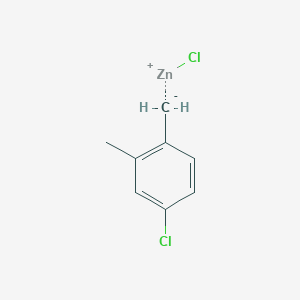
3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran” is a Grignard reagent . It has a linear formula of (CH3)2C6H2OCH3MgBr . The molecular weight is 239.39 . It’s a yellow to brown liquid .
Molecular Structure Analysis
The InChI key for this compound is KIYSUNNVTFBQIT-UHFFFAOYSA-M . The SMILES string representation is COc1c©cc([Mg]Br)cc1C .Chemical Reactions Analysis
This compound is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis
This compound has a concentration of 0.5 M in THF . It has a boiling point of 65 °C (lit.) and a density of 0.949 g/mL at 25 °C (lit.) . It’s stored at a temperature of 2-8°C . It’s soluble in water, but reacts violently with it .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Molecules
3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is a key reagent in the synthesis of complex organic molecules. For example, it has been used in the preparation of dihydroxy-9,9′-spirobifluorenes, which are important intermediates for materials science and pharmaceutical chemistry. The reagent facilitates the introduction of methoxyphenyl groups into target molecules, showcasing its utility in constructing spirobifluorene skeletons with significant chirality and complexity (Cheng et al., 2006).
Catalysis and Material Science
In the realm of catalysis and material science, this Grignard reagent has been leveraged for the synthesis of nickel(II) and cobalt(II) complexes with potential applications in catalysis and as precursors for material synthesis. The ability to introduce methoxyphenyl groups through reactions with metal salts highlights its versatility in organometallic chemistry and the development of new catalytic systems (SAĞLAM SAĞLAM et al., 2010).
Photodynamic Therapy
The compound has found use in the synthesis of photosensitizers for photodynamic therapy, a minimally invasive therapeutic procedure that targets cancer cells. By facilitating the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, researchers have developed potential candidates for Type II photosensitizers used in cancer treatment. The remarkable photophysical properties of these synthesized compounds underline the importance of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide in advancing photodynamic therapy (Pişkin et al., 2020).
Advanced Organic Synthesis Techniques
Additionally, this reagent is instrumental in advanced organic synthesis techniques, such as the Suzuki cross-coupling reaction. It has been used to prepare bis(3,5-dimethylphenyl)borinic acid, which is then engaged in Suzuki cross-coupling to efficiently transfer aryl groups to vinyl triflates. This showcases the compound's utility in facilitating cross-coupling reactions, a cornerstone method in the construction of complex organic molecules, including pharmaceuticals and agrochemicals (Winkle and Schaab, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;5-ethyl-2-methoxy-1,3-dimethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTOMCJCAPPYIH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-methoxyphenethylmagnesium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














